N-{4-[(anilinocarbonyl)amino]-2-methylphenyl}benzamide
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Overview
Description
N-{4-[(anilinocarbonyl)amino]-2-methylphenyl}benzamide is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes an anilinocarbonyl group attached to a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(anilinocarbonyl)amino]-2-methylphenyl}benzamide typically involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This reaction is carried out under controlled conditions to ensure selective monoacylation, as the presence of two amine groups in different chemical environments can lead to the formation of by-products . The reaction is optimized using a microreactor system to achieve high yield and selectivity .
Industrial Production Methods
In an industrial setting, the continuous flow process is often employed for the production of this compound. This method involves the use of readily available starting materials and acylating agents, with the reaction parameters being carefully controlled to maximize efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(anilinocarbonyl)amino]-2-methylphenyl}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized forms.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, often employing reducing agents such as hydrogen or metal hydrides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
N-{4-[(anilinocarbonyl)amino]-2-methylphenyl}benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{4-[(anilinocarbonyl)amino]-2-methylphenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological outcomes, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(3-Amino-4-methylphenyl)benzamide: This compound shares a similar core structure but differs in the position of the amino group.
4-[(anilinocarbonyl)amino]-N-(2-methoxyethyl)benzamide: This compound has a methoxyethyl group instead of a methyl group, leading to different chemical properties.
N-(4-{4-[(anilinocarbonyl)amino]benzyl}phenyl)-N’-phenylurea: This compound includes a phenylurea moiety, which imparts distinct biological activities.
Uniqueness
N-{4-[(anilinocarbonyl)amino]-2-methylphenyl}benzamide is unique due to its specific structural arrangement, which allows for selective interactions with biological targets and versatile chemical reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C21H19N3O2 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[2-methyl-4-(phenylcarbamoylamino)phenyl]benzamide |
InChI |
InChI=1S/C21H19N3O2/c1-15-14-18(23-21(26)22-17-10-6-3-7-11-17)12-13-19(15)24-20(25)16-8-4-2-5-9-16/h2-14H,1H3,(H,24,25)(H2,22,23,26) |
InChI Key |
ZOWWBCZXWIOJOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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